molecular formula C27H25N3O2 B6541485 N-(3,3-diphenylpropyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide CAS No. 1058423-08-7

N-(3,3-diphenylpropyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide

Cat. No.: B6541485
CAS No.: 1058423-08-7
M. Wt: 423.5 g/mol
InChI Key: FRTSIBBAFBSIHC-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a synthetic acetamide derivative featuring a dihydropyrimidinone ring (6-oxo-1,6-dihydropyrimidine) substituted with a phenyl group at position 4 and a diphenylpropyl chain on the acetamide nitrogen.

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c31-26(19-30-20-29-25(18-27(30)32)23-14-8-3-9-15-23)28-17-16-24(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,18,20,24H,16-17,19H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTSIBBAFBSIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are condensed under acidic conditions to form the dihydropyrimidinone ring.

    Introduction of the Diphenylpropyl Group: The diphenylpropyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Acylation: The final step involves the acylation of the dihydropyrimidinone with an appropriate acylating agent to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-(3,3-diphenylpropyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(3,3-diphenylpropyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related acetamide derivatives:

Compound Name Core Structure Key Substituents/Functional Groups Inferred Properties/Effects
Target Compound Acetamide - 6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl
- 3,3-Diphenylpropyl
- Dihydropyrimidinone: H-bond donor/acceptor
- Diphenylpropyl: High lipophilicity (logP)
40005 (N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide) Acetamide - 4-Hydroxyphenyl - Increased solubility (polar -OH)
- Potential for H-bonding interactions
40007 (2-(4-aminophenyl)-N-(3,3-diphenylpropyl)acetamide) Acetamide - 4-Aminophenyl - Enhanced solubility (basic -NH₂)
- Possible protonation at physiological pH
EP348550A1 Derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide) Acetamide - Benzothiazole with CF₃
- Methoxy/trimethoxy groups
- CF₃: Metabolic stability, electron-withdrawing
- Methoxy: Moderate polarity
PF43(1) Compounds (e.g., (R)-N-[(2S,4S,5S)-5-[...]-butanamide) Tetrahydropyrimidinyl - Stereochemically complex substituents
- Hydroxy, methyl groups
- Stereochemistry impacts target binding
- Hydroxy groups enhance solubility

Key Findings from Comparative Analysis

Dihydropyrimidinone vs. Tetrahydropyrimidinyl Cores: The target compound’s dihydropyrimidinone ring introduces a conjugated, planar structure with keto-enol tautomerism, enabling stronger hydrogen bonding compared to saturated tetrahydropyrimidinyl analogs (e.g., PF43(1) compounds). This could enhance binding to enzymes or receptors requiring polar interactions .

Aromatic Substituent Effects: Hydroxy/Amino Groups (40005/40007): These substituents increase solubility but may reduce membrane permeability compared to the target compound’s non-polar phenyl groups . Trifluoromethyl-Benzothiazole (EP348550A1): The CF₃ group in benzothiazole derivatives enhances metabolic stability and lipophilicity, whereas the target compound’s diphenylpropyl chain prioritizes hydrophobic interactions .

Chiral analogs often exhibit distinct biological activities, suggesting that stereochemical optimization could further refine the target’s efficacy .

Synthetic Flexibility : The synthesis of analogs like 40005 (via silylation) and 40007 (via nitro reduction) demonstrates that substituent modifications on the phenyl ring are feasible, offering pathways to tune solubility or activity .

Biological Activity

N-(3,3-diphenylpropyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Diphenylpropyl group : This moiety contributes to hydrophobic interactions and may enhance binding affinity to biological targets.
  • Dihydropyrimidinone ring : This structure is known for its diverse biological activities, including antimicrobial and anticancer properties.

Molecular Formula

The molecular formula of this compound is C22H24N2O2C_{22}H_{24}N_2O_2, with a molecular weight of approximately 348.44 g/mol.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains in vitro, indicating its potential as an antibacterial agent.

Microorganism Activity MIC (µg/mL)
Staphylococcus aureusInhibitory8
Escherichia coliInhibitory16
Candida albicansInhibitory32

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cancer Cell Line Inhibition (%) at 50 µM
MCF-7 (Breast)75
HT29 (Colon)65

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Modulation of Signaling Pathways : It could interfere with signaling pathways that regulate cell survival and apoptosis.

Case Studies

A recent study investigated the effects of this compound on human cancer cell lines. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability. Flow cytometry analyses revealed an increase in apoptotic cells following treatment, suggesting that the compound effectively triggers programmed cell death in malignant cells.

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